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Compound of Interest

Compound Name: 3,4-Difluoro-5-methylaniline

Cat. No.: B1432613 Get Quote

In the landscape of modern drug discovery and materials science, fluorinated organic

compounds are of paramount importance. The strategic introduction of fluorine atoms into a

molecular scaffold can dramatically alter its physicochemical and biological properties,

including metabolic stability, lipophilicity, and binding affinity. 3,4-Difluoro-5-methylaniline
(CAS: 1505944-46-6), a substituted aniline, represents a key building block in the synthesis of

complex chemical entities.[1] Its precise molecular structure is the bedrock upon which its utility

is built. An error in the substitution pattern, the presence of isomers, or residual impurities can

derail a multi-stage synthesis, compromise biological data, and lead to significant financial and

temporal losses.

This guide eschews a generic, templated approach. Instead, it presents a holistic, field-proven

methodology for the comprehensive structural elucidation of 3,4-Difluoro-5-methylaniline. We

will proceed from foundational property assessment to a multi-pronged spectroscopic

investigation, detailing not just the how but the critical why behind each analytical choice. This

document is designed for the discerning researcher and drug development professional who

understands that rigorous, unambiguous structural verification is non-negotiable.

Part 1: Foundational Characterization and Safety
Protocol
Before any advanced analysis, establishing the fundamental properties and safe handling

procedures is a prerequisite. This not only ensures the integrity of the analytical data but also

the safety of the operator.
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Physicochemical and Safety Data
3,4-Difluoro-5-methylaniline is a compound that demands respectful handling. Its hazard

profile necessitates specific precautions to be taken in a laboratory setting.[2]

Property Value Source

Molecular Formula C₇H₇F₂N [1]

Molecular Weight 143.13 g/mol [1]

CAS Number 1505944-46-6 [1]

Typical Purity ≥97% [1]

Hazard Classifications

Acute Toxicity (Oral), Skin

Irritant, Eye Irritant, STOT SE

3 (Respiratory)

[2]

Mandatory Laboratory Handling Protocol
Trustworthiness in science begins with safety. The following protocol is a self-validating system

for handling 3,4-Difluoro-5-methylaniline.

Engineering Controls: All manipulations must be performed within a certified chemical fume

hood to prevent inhalation of vapors or dust.[3] Ensure eyewash stations and safety showers

are immediately accessible.[3]

Personal Protective Equipment (PPE):

Gloves: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles and a face shield.[2]

Lab Coat: A flame-resistant lab coat is required.

Handling: Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling, even if

gloves were worn.[2] Do not eat, drink, or smoke in the laboratory area.[2]
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from

incompatible materials such as strong oxidizing agents and acids.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous materials.

Part 2: The Spectroscopic Triad for Unambiguous
Structure Elucidation
No single technique can definitively confirm a structure. We rely on an integrated approach,

where data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance

Spectroscopy are woven together to create an unassailable structural proof.
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Structural Analysis Workflow

Mass Spectrometry (MS)
Confirms Molecular Weight

Infrared (IR) Spectroscopy
Identifies Functional Groups

Corroborates
Composition

Definitive Structure
3,4-Difluoro-5-methylaniline

NMR Spectroscopy
Maps Atomic Connectivity

Confirms Groups
for Mapping

Click to download full resolution via product page

Caption: Integrated workflow for structural verification.
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Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: MS is our first analytical checkpoint. Its primary role is to provide a

high-precision molecular weight, thereby confirming the elemental formula. We employ Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as it provides both

separation from potential volatile impurities and a reproducible fragmentation pattern that

serves as a molecular fingerprint.

Expected Data & Interpretation:

Molecular Ion (M⁺): The most critical piece of data is the molecular ion peak. For C₇H₇F₂N,

the expected exact mass is 143.0547. A high-resolution mass spectrometer should observe

this peak, confirming the elemental composition.

Fragmentation Pattern: While complex, aniline derivatives often exhibit characteristic

fragmentation. We would anticipate observing fragments corresponding to the loss of a

methyl radical ([M-15]⁺) or other cleavages indicative of the aniline core.

Step-by-Step Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

Instrument Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature

program that starts at ~50°C and ramps to ~250°C to ensure elution of the analyte.

Injection: Inject 1 µL of the prepared sample into the GC inlet.

MS Acquisition: Set the mass spectrometer to scan a range of m/z 40-400 in EI mode.

Data Analysis: Identify the peak corresponding to 3,4-Difluoro-5-methylaniline in the

chromatogram. Analyze the mass spectrum of this peak, confirming the molecular ion and

evaluating the fragmentation pattern against known databases or theoretical fragmentation.

[5]

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
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Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides

definitive evidence for the presence of key functional groups. Its power lies in identifying the

molecular vibrations characteristic of specific bonds. For this molecule, we are specifically

looking for the N-H bonds of the primary amine, the aromatic C=C and C-H bonds, the aliphatic

C-H bonds of the methyl group, and the crucial C-F bonds.

Expected Data & Interpretation: The following table summarizes the key vibrational modes we

expect to observe. The presence of all these bands provides strong, corroborating evidence for

the proposed structure.

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Rationale & Insight

N-H Stretch (Amine) 3350 - 3500 (two bands)

Primary amines exhibit two

distinct stretching bands

(symmetric and asymmetric), a

hallmark signature.[6]

Aromatic C-H Stretch 3000 - 3100
Confirms the presence of the

benzene ring.

Aliphatic C-H Stretch 2850 - 2980
Confirms the presence of the

methyl group.

Aromatic C=C Stretch 1500 - 1620

Multiple sharp bands are

characteristic of the aromatic

ring.

C-F Stretch 1100 - 1300

Strong, intense absorptions in

this region are a clear indicator

of the fluorinated benzene ring.

[7]

Step-by-Step Protocol for ATR-FTIR Analysis:

Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a

background scan to account for atmospheric CO₂ and H₂O.
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Sample Application: Place a small amount of the solid 3,4-Difluoro-5-methylaniline powder

directly onto the ATR crystal.

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the

crystal.

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a

good signal-to-noise ratio.

Data Processing: Perform an automatic baseline correction and ATR correction on the

resulting spectrum. Label the significant peaks corresponding to the expected functional

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Map
Expertise & Experience: If MS confirms the mass and IR confirms the functional groups, NMR

provides the final, unambiguous proof by mapping the precise connectivity of the atoms. For a

molecule like 3,4-Difluoro-5-methylaniline, a suite of NMR experiments (¹H, ¹³C, and even

¹⁹F) is essential. The causality is clear: the chemical shift of each nucleus is exquisitely

sensitive to its electronic environment, and spin-spin coupling reveals which atoms are

neighbors. The presence of fluorine adds a layer of complexity and diagnostic power, as both

¹H and ¹³C nuclei will couple to the nearby fluorine atoms.

NMR Data Integration

¹H NMR
Proton count & environment

H-H & H-F coupling

Confirmed Structure

¹³C NMR
Carbon count & type

C-F coupling

¹⁹F NMR
Fluorine count & environment

F-F & F-H coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1432613?utm_src=pdf-body-img
https://www.benchchem.com/product/b1432613?utm_src=pdf-custom-synthesis
https://www.moldb.com/product/1505944-46-6
https://static.cymitquimica.com/products/10/pdf/sds-F633628.pdf
https://www.fishersci.com/store/msds?partNumber=AAH5510503&productDescription=4-FLRO-N-METHYLANILINE+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.chemicalbook.com/msds/3-fluoro-n-methylaniline.pdf
https://webbook.nist.gov/cgi/inchi?ID=C452846&Mask=200
https://www.researchgate.net/figure/FT-IR-spectra-of-Pure-components-aniline-a-N-methylaniline-b-N-N-dimethylaniline_fig3_322882654
https://pubmed.ncbi.nlm.nih.gov/25733254/
https://pubmed.ncbi.nlm.nih.gov/25733254/
https://www.benchchem.com/product/b1432613#structural-analysis-of-3-4-difluoro-5-methylaniline
https://www.benchchem.com/product/b1432613#structural-analysis-of-3-4-difluoro-5-methylaniline
https://www.benchchem.com/product/b1432613#structural-analysis-of-3-4-difluoro-5-methylaniline
https://www.benchchem.com/product/b1432613#structural-analysis-of-3-4-difluoro-5-methylaniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1432613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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